(s)-alpha-Phenyl-1-piperidineethanamine
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Overview
Description
(S)-alpha-Phenyl-1-piperidineethanamine is a chiral compound that belongs to the class of phenethylamines It is characterized by the presence of a phenyl group attached to a piperidine ring via an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-alpha-Phenyl-1-piperidineethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetonitrile and piperidine.
Formation of Intermediate: The initial step involves the reaction of phenylacetonitrile with piperidine under basic conditions to form an intermediate compound.
Reduction: The intermediate is then subjected to reduction using a reducing agent such as lithium aluminum hydride to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Utilizing catalytic hydrogenation to achieve efficient reduction of intermediates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-alpha-Phenyl-1-piperidineethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride to yield secondary amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or piperidine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-alpha-Phenyl-1-piperidineethanamine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including neurotransmitter modulation.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (S)-alpha-Phenyl-1-piperidineethanamine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by:
Binding to Receptors: The compound may bind to neurotransmitter receptors, modulating their activity.
Pathway Modulation: It may influence signaling pathways involved in neurotransmission, leading to altered physiological responses.
Comparison with Similar Compounds
Phenethylamine: Shares a similar phenyl-ethyl structure but lacks the piperidine ring.
Amphetamine: Contains a phenyl group and an amine group but differs in the position and structure of the side chain.
Methamphetamine: Similar to amphetamine but with an additional methyl group.
Uniqueness: (S)-alpha-Phenyl-1-piperidineethanamine is unique due to its specific chiral configuration and the presence of both a phenyl group and a piperidine ring. This structural arrangement imparts distinct pharmacological properties compared to other related compounds.
Properties
IUPAC Name |
(1S)-1-phenyl-2-piperidin-1-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-13(12-7-3-1-4-8-12)11-15-9-5-2-6-10-15/h1,3-4,7-8,13H,2,5-6,9-11,14H2/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUTYKUKRPEFKX-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C[C@H](C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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